molecular formula C16H14Cl2N2O B2734118 (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone CAS No. 1421498-51-2

(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone

Cat. No. B2734118
CAS RN: 1421498-51-2
M. Wt: 321.2
InChI Key: BPEUCJSRYZWYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridin-2-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as our compound, have been found to possess antiviral activity . They have been used to develop compounds that inhibit influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . They can be used to develop drugs that reduce inflammation in the body .

Anticancer Activity

Indole derivatives have shown potential in the development of anticancer drugs . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . They can be used to develop drugs that help protect the body from damage caused by harmful molecules known as free radicals .

Antimicrobial Activity

Indole derivatives have antimicrobial properties . They can be used to develop drugs that kill or slow the growth of microorganisms, including bacteria, viruses, and fungi .

Use in Drug Discovery

The pyrrolidine ring in our compound is a versatile scaffold for novel biologically active compounds . It can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Use in Synthesis of New Compounds

The pyrrolidine ring can be used to synthesize various scaffolds for screening different pharmacological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Use in Catalytic Mechanisms

The pyridine moiety in our compound can be used in the design and synthesis of new dipyridylpyrrole N-oxide ligands . These ligands can be used in catalytic mechanisms based on NMR and ESI-MS experiments .

properties

IUPAC Name

(2,5-dichlorophenyl)-(3-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c17-12-4-5-14(18)13(9-12)16(21)20-8-6-11(10-20)15-3-1-2-7-19-15/h1-5,7,9,11H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUCJSRYZWYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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